molecular formula C5H2F3NO2S B1319602 4-(Trifluoromethyl)thiazole-2-carboxylic acid CAS No. 944900-55-4

4-(Trifluoromethyl)thiazole-2-carboxylic acid

Cat. No.: B1319602
CAS No.: 944900-55-4
M. Wt: 197.14 g/mol
InChI Key: UJIAFLBUSAICKJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a thiazole derivative known for its significant role in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity. It is widely used as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid typically involves the reaction of 2-aminothiazole with trifluoroacetic anhydride under controlled conditions. The reaction mixture is stirred at a specific temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate and water, followed by drying and concentration to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives .

Scientific Research Applications

4-(Trifluoromethyl)thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)thiazole-4-carboxylic acid
  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

Comparison: Compared to other similar compounds, 4-(Trifluoromethyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the trifluoromethyl group and carboxylic acid on the thiazole ring influences its interaction with molecular targets, making it a valuable intermediate in the synthesis of specialized bioactive molecules .

Biological Activity

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a thiazole derivative recognized for its significant role in organic synthesis and medicinal chemistry. The trifluoromethyl group attached to the thiazole ring enhances its chemical properties and reactivity, making it a valuable compound in the development of bioactive molecules, including pharmaceuticals and agrochemicals.

  • Chemical Formula : C5_5H2_2F3_3NO2_2S
  • CAS Number : 944900-55-4

Thiazole derivatives, including this compound, interact with biological targets through various mechanisms such as:

  • Hydrogen Bonding : Facilitates binding to target proteins or enzymes.
  • Hydrophobic Interactions : Enhances the stability of the compound within biological systems.

However, specific biochemical pathways affected by this compound remain largely unexplored due to limited target information.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound and related thiazole derivatives:

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds synthesized from thiazole structures have shown efficacy against various cancer cell lines, including HepG-2 (hepatocellular carcinoma). The median effective dose (ED50) for some thiazole analogues was significantly lower than standard treatments, indicating enhanced potency .

Antimicrobial Activity

Thiazole derivatives have demonstrated antibacterial activity against a range of pathogens. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain thiazole compounds ranged from 40 to 50 µg/mL against strains like E. faecalis and P. aeruginosa, showing comparable efficacy to standard antibiotics such as ceftriaxone .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies reported significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-α), suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyCompoundActivityFindings
Farag et al. (2012)Thiazole derivativesAnticonvulsantSignificant anticonvulsant activity with median effective doses lower than ethosuximide .
MDPI Study (2024)Various thiazolesAnticancerCompounds showed IC50 values ranging from 7 to 20 µM against cancer cell lines .
Roxana et al. (2020)Thiazole derivativesAntibacterialDemonstrated MIC values comparable to standard antibiotics .

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives based on their biological activities:

Compound NameStructureNotable Activity
2-(Trifluoromethyl)thiazole-4-carboxylic acidSimilar structure with different substitutionModerate anticancer activity
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acidVariation in methyl substitutionEnhanced antibacterial properties

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIAFLBUSAICKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595473
Record name 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-55-4
Record name 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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